Product packaging for Ensulizole potassium(Cat. No.:CAS No. 158099-19-5)

Ensulizole potassium

Cat. No.: B3048145
CAS No.: 158099-19-5
M. Wt: 312.39 g/mol
InChI Key: YPSWUECEJGNOLY-UHFFFAOYSA-M
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Description

Contextualization of Ensulizole (B149491) within Contemporary Ultraviolet (UV) Filter Chemistry Research

Ensulizole is a synthetic organic compound widely employed as a UV-B filter in sunscreen formulations and other personal care products atamanchemicals.comtypology.comjaneyoomd.combelchem.comnih.govchemicalbook.commdpi.comatamanchemicals.comresearchgate.netncats.iopharmacompass.com. Its primary function is to absorb ultraviolet radiation within the UVB spectrum, typically ranging from 280 to 320 nm, with a peak absorption around 306 nm atamanchemicals.comtypology.comjaneyoomd.combelchem.comnih.govchemicalbook.commdpi.comatamanchemicals.comresearchgate.netncats.iopharmacompass.com. This absorption mechanism involves converting UV energy into less harmful thermal energy, thereby preventing it from reaching and damaging skin cells typology.comjaneyoomd.comevitachem.com.

In the landscape of modern UV filter chemistry, Ensulizole is valued for its ability to provide robust UVB protection. However, its efficacy against UVA radiation (320-400 nm) is limited, necessitating its combination with other UV filters that offer broader spectrum coverage atamanchemicals.combelchem.comnih.govmdpi.comatamanchemicals.comncats.io. Common co-formulants include UVA absorbers like avobenzone, as well as inorganic filters such as titanium dioxide and zinc oxide atamanchemicals.combelchem.comnih.govmdpi.comatamanchemicals.comncats.io. Ensulizole is also noted for its relative photostability, although this can be influenced by factors such as pH janeyoomd.commdpi.combioenergiadlaregionu.eu. Research also highlights that under UV exposure, Ensulizole can generate reactive oxygen species (ROS), a characteristic that prompts ongoing investigation into its photochemical behavior and potential cellular effects atamanchemicals.comtypology.comnih.govevitachem.comtargetmol.comresearchgate.netresearchgate.netresearchgate.net.

Table 1: Key Properties of Ensulizole

PropertyValueSource(s)
Chemical Name2-Phenylbenzimidazole-5-sulfonic acid (PBSA) atamanchemicals.comtypology.combelchem.comnih.govchemicalbook.commdpi.comresearchgate.netpharmacompass.com
SynonymsEnsulizole, Phenylbenzimidazole Sulfonic Acid, Eusolex 232, Neo Heliopan Hydro atamanchemicals.combelchem.comnih.govchemicalbook.commdpi.comatamanchemicals.comresearchgate.netpharmacompass.comsymselect.com
CAS Number27503-81-7 atamanchemicals.comnih.govchemicalbook.compharmacompass.comtargetmol.com
Molecular FormulaC₁₃H₁₀N₂O₃S atamanchemicals.comtypology.combelchem.comnih.govchemicalbook.commdpi.comresearchgate.netpharmacompass.comevitachem.comtargetmol.com
Molecular Weight274.3 g/mol atamanchemicals.comtypology.combelchem.comnih.govchemicalbook.commdpi.compharmacompass.comevitachem.comtargetmol.com
Absorption SpectrumPrimarily UVB (280-320 nm), peak at ~306 nm atamanchemicals.comtypology.comjaneyoomd.combelchem.comnih.govchemicalbook.commdpi.comatamanchemicals.comresearchgate.netncats.iopharmacompass.com
Water SolubilitySoluble atamanchemicals.comtypology.comjaneyoomd.combelchem.comnih.govchemicalbook.commdpi.comatamanchemicals.comncats.iopharmacompass.com
Melting Point>300 °C (decomposes at 410 °C) chemicalbook.comevitachem.com
Photochemical BehaviorAbsorbs UV, dissipates as heat; can generate ROS upon photoexcitation typology.comjaneyoomd.comnih.govevitachem.comtargetmol.comresearchgate.netresearchgate.netresearchgate.net
Formulation CharacteristicsSuitable for lightweight, non-greasy, water-based formulations atamanchemicals.comtypology.comjaneyoomd.combelchem.comnih.govchemicalbook.commdpi.comatamanchemicals.comncats.iopharmacompass.com

Significance of the Potassium Salt Form in Aqueous Media and Research Systems

The free acid form of 2-Phenylbenzimidazole-5-sulfonic acid exhibits limited solubility in water typology.commdpi.comncats.iopharmacompass.comsymselect.com. To overcome this limitation and enhance its utility in aqueous systems, Ensulizole is typically formulated as a soluble salt, with the potassium salt being a prominent example typology.commdpi.comncats.iopharmacompass.comsymselect.com. The formation of Ensulizole potassium (CAS: 158099-19-5) significantly increases its solubility in aqueous media, a property that is critical for its application in various research settings and in the development of water-based cosmetic formulations mdpi.comncats.iovulcanchem.comguidechem.commst.dk.

The enhanced water solubility of this compound makes it an ideal ingredient for creating lightweight, non-greasy, and transparent formulations, such as gels, lotions, and moisturizers with SPF atamanchemicals.comtypology.comjaneyoomd.combelchem.comnih.govchemicalbook.commdpi.comatamanchemicals.comncats.iopharmacompass.com. In research, this improved solubility facilitates its incorporation into aqueous solutions for studies on UV absorption, photochemistry, and material science applications where a water-dispersible UV filter is required. The potassium salt form ensures that Ensulizole can be effectively dispersed and utilized in water-based experimental setups without compromising its UV-absorbing capabilities.

Table 2: Key Properties of this compound

PropertyValueSource(s)
Chemical NameThis compound ncats.iovulcanchem.comguidechem.com
SynonymsPotassium 2-phenylbenzimidazole-5-sulfonate, Potassium phenylbenzimidazole sulfonate ncats.iovulcanchem.comguidechem.com
CAS Number158099-19-5 ncats.iovulcanchem.comguidechem.com
Molecular FormulaC₁₃H₉KN₂O₃S ncats.iovulcanchem.comguidechem.com
Molecular Weight312.39 g/mol ncats.iovulcanchem.comguidechem.com
Water SolubilityIncreased solubility compared to free acid typology.commdpi.comncats.iopharmacompass.comsymselect.commst.dk
Formulation UtilityFacilitates use in water-based, lightweight, non-greasy formulations atamanchemicals.comtypology.comjaneyoomd.combelchem.comnih.govchemicalbook.commdpi.comatamanchemicals.comncats.iopharmacompass.com

The ability to form soluble salts like this compound is a key chemical strategy that broadens the application scope of Ensulizole in both commercial products and advanced chemical research, ensuring its efficient integration into aqueous systems and formulations.

Compound Name List:

Ensulizole

2-Phenylbenzimidazole-5-sulfonic acid (PBSA)

this compound

Potassium 2-phenylbenzimidazole-5-sulfonate

Avobenzone

Titanium dioxide

Zinc oxide

Mexoryl

Tinosorb

Octocrylene

Octinoxate

Homosalate

Octisalate

Eusolex 232

Neo Heliopan Hydro

Benzophenone-4

Sulisobenzone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9KN2O3S B3048145 Ensulizole potassium CAS No. 158099-19-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2-phenyl-3H-benzimidazole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S.K/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSWUECEJGNOLY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9KN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166375
Record name Potassium phenylbenzimidazole sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158099-19-5
Record name Potassium phenylbenzimidazole sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158099195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium phenylbenzimidazole sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENSULIZOLE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058078A0QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization Research

Advanced Approaches to 2-Phenylbenzimidazole-5-sulfonic Acid Synthesis

The preparation of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) has evolved from traditional multi-step processes to more streamlined and efficient methods, focusing on yield, purity, and regioselectivity.

Several synthetic routes have been established for PBSA, often involving condensation reactions followed by sulfonation, or vice-versa.

Sulfuric Acid-Mediated Sulfonation: A widely documented method involves the direct sulfonation of pre-formed 2-phenylbenzimidazole (B57529) using concentrated sulfuric acid. This process typically entails the gradual addition of 2-phenylbenzimidazole to concentrated sulfuric acid at controlled temperatures (40–50°C) to manage exothermic reactions. The mixture is then heated to approximately 85°C until the starting material content is minimal. Subsequent dilution with water and heating aids in the isolation of the crude sulfonic acid product . This method has demonstrated yields as high as 91.1% with a purity exceeding 93%, while also yielding a minor isomer, 2-phenylbenzimidazole-4-sulfonic acid, at approximately 6.25% .

Condensation of 3,4-Diaminobenzenesulphonic Acid: An alternative and often more efficient route involves the condensation of 3,4-diaminobenzenesulphonic acid with benzaldehyde. This reaction is typically carried out in an aqueous solution under controlled pH conditions (between 4 and 7, preferably 5-6). The presence of a sulfite (B76179) source, such as sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅), facilitates the cyclization process. Heating the reaction mixture (e.g., to 60–80°C) for a defined period (1–3 hours) can achieve high conversion rates, often exceeding 90% google.comgoogle.comgoogle.com. This approach is notable for producing a highly pure, bright white product suitable for cosmetic applications google.comgoogle.com.

Two-Step Synthesis: A general strategy involves the initial synthesis of a 2-aryl-1H-benzimidazole intermediate, often through the condensation of o-phenylenediamines with carboxylic acids or their derivatives. This intermediate is then subjected to sulfonation using agents like oleum (B3057394), sulfuric acid, or chlorosulfonic acid to introduce the sulfonic acid group at the desired position smolecule.commdpi.com.

Research efforts have focused on optimizing reaction conditions and employing catalysts to improve the efficiency and selectivity of PBSA synthesis.

Catalyst-Assisted Sulfonation: The incorporation of heterogeneous catalysts, such as Cu-ZSM-5 (with a Si/Al ratio of 100), during the sulfuric acid-mediated sulfonation has shown significant benefits. When added at 60°C, this catalyst enhances regioselectivity, reducing the formation of the undesired 4-sulfonic acid isomer from 8.9% to 6.25%. This optimization leads to improved yields (91.1%) and higher purity (>93%) chemicalbook.com.

Sulfonation Agent Selection: The use of oleum (fuming sulfuric acid containing SO₃) as a sulfonation agent offers advantages over chlorosulfonic acid, particularly in industrial settings. Oleum activates sulfuric acid for efficient monosulfonation and avoids the evolution of corrosive hydrogen chloride gas, simplifying process control and waste management mdpi.com.

Comparative Yields and Purity: Traditional synthesis methods for PBSA typically yield 40–48% with 85–90% purity before purification, often requiring 4–6 process steps. In contrast, optimized single-step processes can achieve yields of 65–72% with purities of 92–95% in fewer steps . Post-synthesis purification, often through recrystallization from ethanol-water mixtures, is employed to achieve purities of ≥95% .

Table 1: Comparison of Synthesis Methods for 2-Phenylbenzimidazole-5-sulfonic Acid

MethodKey ReagentsTypical ConditionsReported Yield (%)Reported Purity (%)Isomer Content (4-sulfonic acid)
Sulfuric Acid Sulfonation of 2-Phenylbenzimidazole2-Phenylbenzimidazole, Conc. H₂SO₄40-50°C (addition), then 85°C (4-6 h)91.1>93~6.25%
Condensation of 3,4-Diaminobenzenesulphonic Acid with Benzaldehyde3,4-Diaminobenzenesulphonic acid, Benzaldehyde, NaHSO₃ or Na₂S₂O₅Aqueous, pH 4-7, 60-80°C (1-3 h)>90 (conversion)HighMinimal
Traditional Multi-Step Synthesiso-Phenylenediamines, Carboxylic Acids/Derivatives; then Sulfonation Agents (H₂SO₄, Oleum, ClSO₃H)Varies; Sulfonation often at elevated temperatures40–4885–90Varies
Optimized Single-Stage Processo-Phenylenediamines, Aryl Carboxylic Acids, Excess H₂SO₄Elevated temperatures, controlled addition65–7292–95Varies

Elucidation of Multi-Step Condensation and Sulfonation Pathways

Investigating Potassium Salt Formation for Solubility Enhancement

The conversion of acidic compounds, such as sulfonic acids, into their corresponding salts is a well-established strategy for improving their solubility in polar solvents, particularly water. Ensulizole (B149491), being a sulfonic acid, exhibits limited water solubility in its free acid form.

The transformation from the sulfonic acid to its potassium salt can subtly influence the compound's spectroscopic properties. While the primary chromophore responsible for UV absorption remains the 2-phenylbenzimidazole moiety, the ionic nature introduced by the potassium counterion can affect spectral behavior, particularly in solution. For instance, the UV-Vis spectrum of ensulizole shows a shift in its maximum absorption wavelength (λmax) depending on the pH, attributed to the deprotonation of the sulfonic acid group . Infrared (IR) spectroscopy reveals characteristic absorption bands for the sulfonate group, specifically symmetric and asymmetric S=O stretching vibrations, which are indicative of the ionized sulfonate moiety . While direct studies on the spectroscopic impact of potassium salt formation on ensulizole specifically are limited in the provided search results, general principles of salt formation suggest that changes in electronic environment and hydrogen bonding capabilities can lead to subtle shifts in NMR and IR spectra, confirming the ionic nature and potential changes in molecular interactions researchgate.netnih.govresearchgate.net.

Mechanistic Studies of Counterion Influence on Solvation

Rational Design and Synthesis of Novel Benzimidazole (B57391) Derivatives

The benzimidazole scaffold serves as a versatile platform for the rational design and synthesis of novel compounds with diverse biological and photophysical properties. Researchers have explored modifications to the benzimidazole core and its substituents to develop new UV filters, antioxidants, and agents with antimicrobial or anticancer activities mdpi.comnih.govresearchgate.netgrowkudos.comijpsjournal.comnih.govtandfonline.com.

For example, studies have focused on creating benzimidazole derivatives with hydroxyl groups on the phenyl ring to enhance both UV-filtering capabilities and antioxidant properties tandfonline.com. Other research has involved synthesizing fused tricyclic benzimidazole systems or hybrid molecules by conjugating the benzimidazole moiety with other pharmacologically relevant structures, aiming to improve efficacy or broaden their activity spectrum nih.govnih.gov. These efforts underscore the ongoing interest in leveraging the benzimidazole framework for the development of advanced functional molecules.

Compound Names

Common NameChemical Name
Ensulizole2-Phenylbenzimidazole-5-sulfonic acid
Ensulizole PotassiumPotassium 2-phenylbenzimidazole-5-sulfonate

Structure-Activity Relationship (SAR) Studies for Photoprotective Agents

Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to the benzimidazole molecular framework impact its photoprotective efficacy. Research has investigated various structural alterations to the lead compound, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), to optimize its performance as a UV filter and to impart additional functionalities.

Key findings from SAR studies include:

Phenyl Ring Substitutions: Introducing hydroxyl groups onto the phenyl ring of benzimidazole derivatives has been shown to correlate with enhanced antioxidant activity. The position and number of these hydroxyl groups play a significant role in modulating both antioxidant and photoprotective capacities mdpi.commdpi.comencyclopedia.pub. For instance, derivatives with a 2-hydroxy-4-(diethylamino) moiety have demonstrated positive influences on filtering parameters and antioxidant effects mdpi.comencyclopedia.pub.

Heterocyclic Ring Modifications: Replacing the phenyl ring with different five-membered heterocycles, such as furan, pyrrole (B145914), or thiophene (B33073), at position 2 of the benzimidazole ring, has been explored. SAR studies indicate that furan-substituted benzimidazoles generally offer better protection against UVB radiation compared to their pyrrole and thiophene counterparts encyclopedia.pubnih.gov.

Hydrazone Derivatives: The synthesis of benzimidazolehydrazone derivatives has yielded compounds with improved in vitro Sun Protection Factor (SPF) profiles compared to the commercial reference filter PBSA. These derivatives often exhibit a shift in their maximum absorption peaks towards longer wavelengths, contributing to broader UV coverage mdpi.commdpi.comencyclopedia.pub.

Photostability: Research has also focused on improving photostability, a critical factor for sunscreen efficacy. Certain derivatives have shown comparable or superior photostability to PBSA, which can be susceptible to photodegradation and ROS generation upon UV exposure researchgate.netatamanchemicals.comnih.govresearchgate.net. For example, compound 83 demonstrated a photostability of 98.4%, exceeding that of PBSA at 96.7% researchgate.net.

Table 1: Structure-Activity Relationship of Benzimidazole Derivatives for Photoprotection

Compound/Derivative ClassKey Structural FeaturesPhotoprotective Metric (e.g., SPF, λc)Comparative Performance vs. PBSAReference(s)
PBSA (Ensulizole) 2-phenyl-1H-benzimidazole-5-sulfonic acidUVB filter (λmax ~310 nm)Baseline atamanchemicals.commdpi.comresearchgate.net
Hydrazone Derivatives (general) Benzimidazole core with hydrazone linkerGenerally better in vitro SPFBetter mdpi.commdpi.comencyclopedia.pub
4-Hydroxyl-phenyl derivative Benzimidazole with 4-hydroxyl-phenyl substituentSPF ~12.32Higher mdpi.comencyclopedia.pub
Furan-substituted benzimidazole Furan ring at position 2Better UVB protectionBetter encyclopedia.pubnih.gov
Pyrrole-substituted benzimidazole Pyrrole ring at position 2Good multifunctional derivativeMentioned as good encyclopedia.pubnih.gov
Compound 83 Specific derivative (details not fully specified)Photostability 98.4%Higher than PBSA (96.7%) researchgate.net
2-arylbenzimidazole-5-sulfonic acids Aryl group at position 2, sulfonic acid at position 5Best broad-spectrum solar protectionBest mdpi.com
Benzimidazole with 2-hydroxy-4-(diethylamino) moiety Presence of 2-hydroxy-4-(diethylamino) groupEnhanced photoprotective parametersPositive influence mdpi.comencyclopedia.pub

Exploration of Multifunctional Benzimidazole Compounds

Beyond their primary role as UV filters, benzimidazole derivatives are being investigated for a spectrum of additional biological activities, positioning them as "multifunctional" agents. This research aims to develop compounds that offer comprehensive skin protection, not only against UV radiation but also against oxidative stress, inflammation, and cellular damage.

Key areas of exploration for multifunctional benzimidazoles include:

Antioxidant Activity: Many benzimidazole derivatives exhibit significant antioxidant properties, capable of scavenging free radicals generated by UV exposure mdpi.comencyclopedia.pubnih.govresearchgate.netresearchgate.net. This dual functionality is highly desirable for sunscreens, as it can mitigate UV-induced oxidative damage and potentially prevent skin aging and cancer.

Antiproliferative and Antitumor Effects: Several studies have reported antiproliferative activities for benzimidazole derivatives, with some showing promise in inhibiting the growth of melanoma cells mdpi.comencyclopedia.pubnih.gov. This suggests potential applications in preventing or treating skin cancers.

Antimicrobial and Antifungal Properties: Benzimidazole compounds have also demonstrated broad-spectrum antimicrobial and antifungal activities, effective against various bacterial strains and fungi nih.govresearchgate.net. This broad bioactivity profile enhances their value in cosmetic formulations.

ROS Generation: While beneficial for antioxidant activity, it is also noted that PBSA itself can generate reactive oxygen species (ROS), including singlet oxygen, upon photoexcitation atamanchemicals.comnih.gov. Understanding these photochemical properties is crucial for designing safer and more effective derivatives.

Table 2: Multifunctional Activities of Benzimidazole Derivatives

Compound/Derivative ClassKey Functional Groups/FeaturesReported ActivityMetric/Result (if available)Reference(s)
Benzimidazole Scaffold Heterocyclic aromatic compoundAntioxidant, Antimicrobial, Antifungal, Antiviral, AntiproliferativeVaries mdpi.comencyclopedia.pubnih.govresearchgate.netresearchgate.net
PBSA (Ensulizole) 2-phenylbenzimidazole-5-sulfonic acidUVB filter, ROS generation (singlet oxygen)Quantum yield for ¹O₂: 0.04 (MeCN) atamanchemicals.comnih.gov
Benzimidazolehydrazones Benzimidazole core with hydrazone linker, phenolic groupsAntioxidant, Photoprotective, AntiproliferativeHigher antioxidant activity, better SPF mdpi.commdpi.comencyclopedia.pub
Compound 2a Specific derivative (synthesized via ZnO-NPs)AntioxidantHighest antioxidant activity researchgate.net
Benzimidazole derivatives with 2-hydroxy-4-(diethylamino) moiety Presence of 2-hydroxy-4-(diethylamino) groupAntioxidant, Photoprotective, AntiproliferativePositive influence on filtering parameters and activities mdpi.comencyclopedia.pub
Benzimidazole derivatives with furan, pyrrole, thiophene rings at position 2 Furan, Pyrrole, Thiophene rings at position 2Photoprotective, AntioxidantFuran > Pyrrole > Thiophene for UVB protection encyclopedia.pubnih.gov
Compound 10 Benzimidazole bearing a pyrrole heterocycle on the ringMultifunctional (photoprotective, antioxidant, etc.)Best multifunctional derivative of its series nih.gov

The ongoing research into benzimidazole derivatives, exemplified by Ensulizole and its related compounds, highlights a promising avenue for developing advanced cosmetic ingredients that offer comprehensive protection against the detrimental effects of solar radiation and other environmental stressors.

Photochemical and Photophysical Investigations

Ultrafast Photodynamics and Excited-State Processes

The interaction of Ensulizole (B149491) potassium with light initiates a cascade of events involving excited electronic states. Investigations into its ultrafast photodynamics reveal key aspects of its energy dissipation pathways.

Elucidation of Electronic Transitions (π→π, n→π) in Various Environments**

Studies have identified distinct electronic transitions responsible for Ensulizole potassium's UV absorption. Steady-state absorption spectra indicate a strong absorption feature at approximately 303 nm, attributed to a π→π transition. A weaker absorption feature is observed at around 316 nm, which has been identified as an n→π transition nih.govresearchgate.netresearchgate.netresearchgate.net. These transitions are sensitive to the surrounding environment, with solvent polarity and pH significantly influencing their characteristics. In acidic conditions (pH ≤ 2), Ensulizole exists as an undissociated acid, exhibiting these characteristic absorption peaks researchgate.net. As the pH increases, the sulfonic acid group proton dissociates, leading to a slight red-shift in the absorption spectrum researchgate.net. Further deprotonation of the imine moiety in highly alkaline media (pH > 12) causes a more pronounced red-shift due to increased π-electron delocalization researchgate.net.

Time-Resolved Fluorescence and Photoluminescence Quenching Studies

Time-resolved fluorescence (TRPL) and steady-state photoluminescence (SSPL) techniques have been employed to study the photoluminescence (PL) kinetics of this compound nih.govresearchgate.netresearchgate.netresearchgate.net. When excited at 306 nm, this compound exhibits photoluminescence, with its spectral characteristics and decay kinetics varying with solvent polarity and pH nih.govresearchgate.netresearchgate.netresearchgate.net.

Solvent Polarity Effects: The photoluminescence (PL) spectra of this compound show a less Stokes-shifted emission in polar solvents and a more Stokes-shifted emission in non-polar solvents nih.govresearchgate.netresearchgate.netresearchgate.net. The average PL lifetime of this compound is observed to be longer in non-polar solvents compared to polar solvents. In aqueous media, it exhibits the shortest PL lifetime, indicating efficient energy transition in water nih.govresearchgate.netresearchgate.netresearchgate.net. This behavior suggests that in non-polar solvents, intersystem crossing (ISC) is a dominant relaxation pathway for the excited ππ* state nih.govresearchgate.netresearchgate.net.

pH Effects: An increase in the pH of this compound solutions leads to a decrease in both PL intensity and lifetime nih.govresearchgate.netresearchgate.netresearchgate.net. The Stern-Volmer equation has been used to evaluate the bimolecular quenching rate constant (kq), which suggests that a diffusional dynamic mode of PL quenching is operative nih.govresearchgate.netresearchgate.netresearchgate.net. The reduction in PL intensity and lifetime with increasing H+ concentration is attributed to the decrease in the delocalization of the π-electrons of this compound researchgate.net. A bimolecular fluorescence quenching rate constant (kq) of approximately 2.945 × 107 M−1s−1 has been estimated researchgate.net.

Data Table 1: Influence of Solvent Polarity on this compound's Photoluminescence

Solvent TypeStokes ShiftAverage PL LifetimeDominant Relaxation Pathway (inferred)
Non-polarMoreLongerIntersystem Crossing (ISC)
PolarLessShorter(Not explicitly stated, likely ISC/IC)
Aqueous(Not specified)ShortestEfficient energy transition

Note: Data is qualitative based on observed trends in the literature.

Influence of Solvent Polarity and pH on Excited-State Relaxation Pathways

The relaxation pathways of this compound's excited states are significantly modulated by solvent polarity and pH. In non-polar environments, intersystem crossing to the triplet state appears to be a dominant relaxation mechanism, leading to longer PL lifetimes nih.govresearchgate.netresearchgate.net. In polar and aqueous media, faster relaxation occurs, with the shortest lifetimes observed in water, suggesting efficient energy dissipation nih.govresearchgate.netresearchgate.netresearchgate.net. The presence of protons (indicated by lower pH) acts as a quencher, reducing PL intensity and lifetime, likely by influencing the electronic structure and facilitating non-radiative decay pathways nih.govresearchgate.netresearchgate.netresearchgate.net.

Photoinduced Reactivity and Radical Generation

Upon photoexcitation, this compound can participate in reactions that lead to the generation of reactive species, a critical aspect of its photochemical behavior.

Molecular Mechanisms of Reactive Oxygen Species (ROS) Generation (e.g., Singlet Oxygen) upon Photoexcitation

Research indicates that this compound, like many UV filters, can generate reactive oxygen species (ROS) upon UV irradiation ewg.orgresearchgate.netnih.gov. While the primary function of sunscreens is to absorb UV radiation, the absorbed energy can sometimes be transferred to molecular oxygen, leading to the formation of ROS such as singlet oxygen (1O2) researchgate.netmdpi.comfrontiersin.org. This process typically involves the photosensitizer (this compound) absorbing light, transitioning to an excited singlet state, and then undergoing intersystem crossing to a triplet state. This triplet state can then transfer energy to ground-state triplet oxygen (3O2), converting it to the more reactive singlet oxygen (1O2) researchgate.netmdpi.com. Studies have shown that Phenylbenzimidazole Sulfonic Acid (PBSA), the acid form of Ensulizole, can produce singlet oxygen with quantum yields of 0.04 in acetonitrile (B52724) researchgate.net. Furthermore, UV irradiation of Ensulizole in aerobic solutions has been shown to generate O2•− and •OH radicals, which can be trapped by spin traps like DMPO researchgate.net. These findings highlight the potential for this compound to act as a photosensitizer, generating ROS that could contribute to cellular damage ewg.orgresearchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Triplet State and Free Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting species with unpaired electrons, such as triplet states and free radicals, which are often intermediates in photochemical reactions core.ac.uksyntechinnovation.comethz.ch. Studies on the parent compound, 2-phenylbenzimidazole (B57529) (PBI), and PBSA (Ensulizole) have utilized EPR to provide evidence for the formation of triplet states researchgate.net. Specifically, at low temperatures (77 K), PBSA in a mixed solvent system exhibited phosphorescence and an EPR half-field transition (ΔMs = ±2), which is characteristic of a triplet state researchgate.net. This triplet state was shown to produce singlet oxygen researchgate.net. While direct EPR detection of radicals generated by this compound in typical physiological conditions might be challenging due to their short lifetimes, the ability to detect its triplet state using EPR indirectly supports its potential for photoinduced reactivity and ROS generation. EPR studies on similar sunscreen formulations have also monitored the formation of oxygen-centered radicals (superoxide anion radical, hydroxyl and alkoxyl radicals) and carbon-centered radicals upon UV irradiation nih.gov.

Characterization of Type I and Type II Photosensitization Mechanisms

Ensulizole is recognized as an efficient photosensitizer, capable of initiating photochemical reactions upon absorbing UV radiation nih.govcore.ac.ukdrugbank.comacs.orgresearchgate.netatamanchemicals.comresearchgate.netnih.govpharmacompass.com. These mechanisms involve the molecule transitioning to an excited state, from which it can transfer energy or electrons to other molecules.

Type I Photosensitization: This mechanism involves direct electron or hydrogen atom transfer between the excited state of Ensulizole and a substrate acs.org. Studies have shown that Ensulizole exhibits both oxidizing and reducing properties in its excited state nih.gov. Specifically, Ensulizole can act as an electron donor, reducing molecules like nitromethane (B149229) and 4-nitrobenzoic acid through direct electron transfer from its excited state nih.gov. In aerobic conditions, Ensulizole irradiation can generate superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH) nih.govacs.orgresearchgate.netnih.govresearchgate.net. It can also act as an oxidizing agent, reacting with molecules like cysteine and glutathione (B108866) to form corresponding radicals nih.gov.

Type II Photosensitization: This pathway involves the transfer of energy from the excited triplet state of Ensulizole to molecular oxygen, generating singlet oxygen (¹O₂) nih.govdrugbank.comresearchgate.netatamanchemicals.compharmacompass.comacs.orgresearchgate.netnih.govresearchgate.netnih.gov. Singlet oxygen is a highly reactive species that can participate in various oxidative reactions. Research indicates that Ensulizole's triplet state can produce singlet oxygen with quantum yields of approximately 0.04 in acetonitrile nih.gov.

Both Type I and Type II mechanisms have been implicated in the DNA photodamage caused by Ensulizole, leading to the formation of oxidized guanines core.ac.ukdrugbank.comacs.orgresearchgate.netnih.govnih.gov. The predominant mechanism can depend on the DNA conformation; Type I is suggested to be more prevalent in double-stranded DNA, while Type II is more dominant in single-stranded DNA acs.orgnih.gov.

Photodegradation Pathways and Kinetics

Ensulizole undergoes photodegradation when exposed to light, a process influenced by various factors and pathways.

Direct Photolysis Mechanisms under Simulated Solar Irradiation

Direct photolysis of Ensulizole occurs when the molecule absorbs solar photons, leading to its breakdown. Studies using simulated solar irradiation have identified that direct photolysis pathways include desulfonation and cleavage of the benzimidazole (B57391) ring nih.govalfa-chemistry.com. These processes are likely initiated by the excited triplet state ((³)PBSA*) and the radical cation (PBSA•⁺) nih.govalfa-chemistry.com. The quantum yield for direct photolysis of Ensulizole in a pH 6.8 buffer solution under filtered mercury lamp irradiation has been determined to be 2.70 × 10⁻⁴ nih.govalfa-chemistry.com. Laser flash photolysis experiments have confirmed the involvement of the PBSA radical cation in direct photolysis nih.govalfa-chemistry.com.

Oxidative Degradation Studies (e.g., UV/Chlorination, Advanced Oxidation Processes)

Ensulizole can also be degraded through oxidative processes, particularly via Advanced Oxidation Processes (AOPs).

UV/Chlorination: Ensulizole shows limited degradation under UV irradiation or chlorination alone. However, UV/chlorination treatment is an efficient method for its degradation, following pseudo-first-order kinetics at pH 7 nih.gov. In this process, both •Cl and •OH radicals contribute significantly to Ensulizole degradation nih.gov.

Advanced Oxidation Processes (AOPs): Ensulizole can be effectively degraded using AOPs such as monopersulfate (MPS) activated by nanostructured cobalt oxide (Co₃O₄) researchgate.netyuntech.edu.tw. Studies have shown that the nanostructure sheaf (CONS) of Co₃O₄ exhibits high catalytic activity for MPS activation, leading to rapid and complete Ensulizole degradation with a low activation energy (Ea) of 9.8 kJ/mol researchgate.net. Heterogeneous photocatalysis using TiO₂ has also been employed for Ensulizole degradation, with optimal degradation observed at acidic pH proakademia.euresearchgate.net. Furthermore, UVC/H₂O₂ systems have demonstrated high removal efficiencies for Ensulizole, with photolysis half-lives under 3 minutes at an optimal H₂O₂ concentration of 0.59 mM researchgate.net.

Kinetic Modeling of Degradation Processes

Kinetic studies are crucial for understanding the rate at which Ensulizole degrades. The photodegradation of Ensulizole under simulated sunlight has been reported to follow direct and self-sensitized mechanisms involving superoxide radicals (O₂•⁻) acs.orgresearchgate.netnih.gov. The degradation rate is influenced by pH, with acidic or basic conditions generally facilitating direct photolysis nih.govalfa-chemistry.com. For instance, the photodegradation of Ensulizole in the presence of TiO₂ is pH-dependent, with significantly higher degradation in acidic media compared to neutral pH proakademia.euresearchgate.net. In UV/chlorination, the degradation follows pseudo-first-order kinetics at pH 7 nih.gov.

Influence of Environmental Co-constituents on Photostability

Environmental factors can significantly impact Ensulizole's photostability and degradation rates.

pH: The photodegradation of Ensulizole is pH-dependent acs.orgresearchgate.netnih.govnih.govalfa-chemistry.comproakademia.euresearchgate.net. Acidic conditions generally enhance direct photolysis nih.govalfa-chemistry.com, while the presence of TiO₂ shows higher degradation rates at acidic pH (e.g., pH 3) due to electrostatic attraction facilitating adsorption onto the catalyst surface proakademia.euresearchgate.net. In contrast, alkaline conditions can slow down the degradation process proakademia.eu.

Humic Acid: Humic acids have been shown to inhibit the direct and self-sensitized photodegradation of Ensulizole acs.orgresearchgate.netnih.govbibliotekanauki.pluq.edu.au. This inhibition is attributed to light screening effects and potential quenching of excited states or reactive species acs.orgresearchgate.netnih.govbibliotekanauki.pluq.edu.au.

Chloride and Other Anions: Chloride ions (Cl⁻), bromide ions (Br⁻), and bicarbonate ions (HCO₃⁻) have been reported not to chemically quench the excited state of Ensulizole (PBSA*) or its radical cation acs.orgresearchgate.netnih.gov. Studies on UV/chlorination indicate that the presence of chloride ions has a negligible effect on Ensulizole degradation nih.gov.

Advanced Analytical Characterization in Research

Chromatographic and Spectrometric Techniques for Material Characterization

Chromatographic and spectrometric methods are indispensable tools for the comprehensive analysis of Ensulizole (B149491) potassium, providing detailed insights into its composition and purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of Ensulizole potassium. It allows for the separation of the target compound from impurities, by-products, and related substances. Studies have utilized HPLC with UV detection to quantify this compound and assess its purity profile. For instance, validated HPLC methods can establish the percentage purity of synthesized this compound, ensuring it meets stringent quality control standards required for research and formulation development. These methods are crucial for monitoring the manufacturing process and confirming the absence of significant contaminants.

Table 1: Representative HPLC Purity Assessment Findings

ParameterTypical Finding/MethodologySignificance
Purity>98.0% (as determined by area percentage)Confirms high quality and suitability for sensitive applications.
Detection Wavelength300-320 nm (UV-Vis detector)Optimized for the chromophore of this compound.
Mobile PhaseAcetonitrile (B52724)/Water or Methanol/Water gradientsEnables effective separation of this compound from potential impurities.
Column TypeReversed-phase C18 columnStandard for separating moderately polar organic compounds.

High-Resolution Mass Spectrometry (HR-MS) and LC-MS for Degradation Product Elucidation

High-Resolution Mass Spectrometry (HR-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for identifying and characterizing degradation products of this compound. These techniques provide accurate mass measurements, allowing for the determination of elemental composition and the elucidation of chemical structures of unknown compounds. By coupling LC with MS, researchers can separate potential degradation products before they are analyzed by the mass spectrometer. This hyphenated approach is critical for understanding the stability of this compound under various conditions, such as light exposure, thermal stress, or oxidative environments. The accurate mass data obtained from HR-MS helps in proposing degradation pathways and identifying specific molecular modifications.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Environmental Analysis

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful technique for the sensitive and selective detection and quantification of this compound, particularly in complex matrices such as environmental samples. The electrospray ionization (ESI) interface is well-suited for ionizing polar and semi-polar compounds like this compound, forming charged species that can be readily analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) provides enhanced specificity by fragmenting precursor ions and monitoring characteristic product ions, thereby minimizing interference from matrix components. This capability is essential for environmental monitoring studies, assessing the presence and fate of this compound in water bodies or other environmental compartments.

Table 2: LC-ESI-MS/MS for Environmental Detection

AnalyteMatrix TypeIonization ModePrecursor Ion (m/z)Product Ion(s) (m/z)Limit of Detection (LOD)
This compoundWater SamplesESI+ / ESI-[M+H]⁺ / [M-H]⁻Characteristic fragmentsng/L range

Note: Specific m/z values and LODs depend on the exact experimental setup and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into the molecular structure of this compound, confirming its identity and assessing the integrity of its chemical framework.

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is fundamental for confirming the structural integrity of synthesized this compound. The unique chemical shifts, splitting patterns (coupling constants), and integration values observed in the ¹H NMR spectrum provide a fingerprint of the molecule, verifying the presence and arrangement of protons. Similarly, ¹³C NMR spectra confirm the carbon backbone and functional groups. These spectroscopic data are compared against reference standards or predicted spectra to unequivocally confirm the successful synthesis and structural identity of this compound.

Table 3: Representative NMR Data for Structural Confirmation

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Hypothetical)
¹H~7.0-8.0MultipletsVariousAromatic protons
¹H~3.0-4.0Singlet/MultipletN/AProtons on side chain
¹³C~160-180SingletN/ACarbonyl carbon
¹³C~120-150Singlets/MultipletsN/AAromatic carbons

Note: Specific chemical shifts and assignments are illustrative and depend on the exact structure and solvent used.

Hyphenated NMR techniques, such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR), are advanced methods for identifying degradation products of this compound when present in low concentrations or complex mixtures. LC-NMR allows for the online acquisition of NMR spectra of separated components from an HPLC run, directly correlating chromatographic peaks with structural information. LC-SPE-NMR further enhances sensitivity by collecting and concentrating specific HPLC fractions onto a solid-phase extraction (SPE) sorbent before NMR analysis, enabling the characterization of minor degradation products that might otherwise be below the detection limits of standard LC-NMR. These techniques are invaluable for comprehensive stability studies and the identification of trace impurities or degradation pathways.

Confirmation of Structural Integrity in Synthesized Compounds

UV-Visible Absorption Spectroscopy for Photochemical and Quantum Yield Investigations

This compound, chemically known as 2-Phenylbenzimidazole-5-sulfonic acid (PBSA) or commonly referred to as Ensulizole, is a synthetic organic compound widely recognized for its efficacy as a UVB filter in sunscreen formulations atamanchemicals.compaulaschoice.pl. Its utility in photoprotection is intrinsically linked to its specific UV-Vis absorption characteristics and its behavior upon absorbing UV radiation, which are critical aspects investigated through advanced spectroscopic techniques.

The UV-Vis absorption profile of Ensulizole is influenced by its chemical environment, notably pH and solvent polarity researchgate.net. In highly acidic conditions (pH ≤ 2), the molecule exists predominantly in its undissociated acidic form, displaying an absorption peak near 300 nm. As the pH increases, the dissociation of the sulfonic acid group leads to a slight red-shift in the absorption spectrum. In highly alkaline environments (pH > 12), further deprotonation of the imine moiety causes a more significant red-shift, attributed to enhanced delocalization of π-electrons. The N-H group within the imidazole (B134444) ring is identified as a critical chromophore that governs the photochemistry following excitation at 306 nm researchgate.net. Solvent polarity also affects its photophysical properties; studies indicate that while Ensulizole shows strong absorption at 303 nm across various solvents, its photoluminescence (PL) lifetimes are shorter in polar solvents, such as water, compared to non-polar solvents, suggesting the presence of solute-solvent interactions researchgate.netresearchgate.net. When applied to synthetic skin models, Ensulizole's absorption and emission spectra exhibit a red-shift compared to their solution counterparts, potentially broadening its protective range bham.ac.uk.

Photochemical Investigations and Quantum Yields Upon absorbing UV radiation, this compound can undergo various photochemical transformations. Research indicates that Ensulizole is capable of generating reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻), when exposed to UV light paulaschoice.plresearchgate.net. These ROS can potentially induce cellular damage, such as DNA strand breaks and the photosensitization of oxidized guanines, contributing to phototoxicity paulaschoice.plewg.org. Studies examining the photochemistry of Ensulizole have demonstrated that excited-state Ensulizole molecules can engage in energy and electron transfer processes that lead to the photogeneration of ROS researchgate.net.

This compound is generally considered to be photostable, exhibiting minimal reduction in UV absorbance even after extended periods of UV exposure dsm.combham.ac.ukatamanchemicals.com. Its primary mechanism for dissipating absorbed UV energy involves radiative relaxation, manifesting as fluorescence bham.ac.uk.

The determination of quantum yields for these photochemical processes is essential for a comprehensive understanding of Ensulizole's behavior. Several studies have reported fluorescence quantum yields for Ensulizole, with values such as 0.63 reported in phosphate (B84403) buffer at pH 7.4, and another study calculating a fluorescence quantum yield (Φ_D) of 0.315 using fluorescein (B123965) as a reference standard bham.ac.ukresearchgate.netrsc.org. Furthermore, the UVB quantum yield for the production of singlet oxygen from deprotonated Ensulizole in D₂O has been quantified at 0.05 researchgate.net. Investigations into energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET) between Ensulizole and quantum dots, have reported efficiencies of approximately 70%, highlighting efficient energy transfer pathways rsc.org. These findings underscore the complex photophysical pathways Ensulizole follows post-UV absorption, providing critical insights into its efficacy and potential interactions in various environments.

Data Tables

Table 1: UV-Vis Absorption Characteristics of this compound

ParameterValue(s)NotesSource
λmax (Absorption Peak)~300-307 nmPrimarily π→π* transition; UVB range atamanchemicals.comresearchgate.netresearchgate.netdsm.combham.ac.ukresearchgate.netrsc.org
Secondary Absorption~314-316 nmShoulder, attributed to n→π* transition researchgate.netresearchgate.net
E1/1920–1000At λmax 306 nm dsm.com
Molar Extinction Coeff.~25,000 M⁻¹ cm⁻¹Strong absorption in UVB range bham.ac.uk
pH InfluenceRed-shift at higher pH (>2)Due to deprotonation of sulfonic acid and imine groups researchgate.net
Solvent Polarity InfluenceShorter PL lifetime in polar solventsIndicates solute-solvent interactions researchgate.netresearchgate.net
Absorption on Skin Mimicλmax shifts to ~307 nmCompared to solution values (~302 nm) bham.ac.uk

Table 2: Quantum Yields and Photochemical Activity of this compound

ParameterValue(s)NotesSource
Fluorescence Quantum Yield (Φ_F)0.63In phosphate buffer, pH 7.4; also reported as 0.315 in another study bham.ac.ukresearchgate.netrsc.org
UVB Quantum Yield (Singlet Oxygen Production)0.05From deprotonated PBSA in D₂O researchgate.net
FRET Efficiency (from Ensulizole to QDs)~70%Indicates efficient energy transfer to quantum dots rsc.org
Photochemical ActivityROS GenerationGenerates singlet oxygen (¹O₂) and superoxide radicals (O₂⁻) paulaschoice.plresearchgate.net
DNA DamageCan induce DNA strand breaks and photosensitize oxidized guanines paulaschoice.plewg.org
PhotostabilityRemarkable<3% reduction in UV absorbance after 2 h solar irradiation bham.ac.uk

Compound Names

Common NameChemical Name / Synonym(s)
This compound2-Phenylbenzimidazole-5-sulfonic acid potassium salt
Ensulizole2-Phenylbenzimidazole-5-sulfonic acid (PBSA)
Phenylbenzimidazole sulfonic acid
PARSOL® HS

Mechanistic Studies of Molecular Interactions

Interaction with Biological Macromolecules and Cellular Components (Mechanistic Focus)

Ensulizole's primary function in sunscreens is to absorb ultraviolet radiation, particularly in the UV-B spectrum (290–320 nm) drugbank.comnih.gov. However, research has also investigated its photochemical and photobiological effects at a molecular and cellular level.

Upon photoexcitation by UV radiation, Ensulizole (B149491) exhibits complex mechanisms involving the generation of reactive oxygen species (ROS) and direct interaction with DNA bases drugbank.comresearchgate.netresearchgate.net. Studies have demonstrated that Ensulizole can photosensitize the formation of oxidized guanine (B1146940) bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine, through both Type I and Type II photosensitization pathways following UV-A or UV-B irradiation drugbank.comcore.ac.uk. Guanine bases are particularly susceptible to oxidation due to their low ionization potential upol.cz. Furthermore, Ensulizole has been shown to induce DNA strand breaks drugbank.comnih.gov. The generation of free radicals and active oxygen species, including singlet oxygen, by Ensulizole under UV irradiation has been a key finding in these investigations drugbank.comresearchgate.net.

While Ensulizole demonstrates a capacity to generate damaging ROS and photosensitize oxidative DNA lesions, it also provides a protective effect against specific UV-induced DNA damage drugbank.comresearchgate.netnih.govmdpi.com. Research indicates that Ensulizole treatment offers protection against the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) after UV-B exposure drugbank.comresearchgate.netcore.ac.ukmdpi.com. CPDs are a major type of DNA photoproduct induced by UV radiation, which can impede DNA replication and transcription embopress.orgnih.gov. However, this protective effect is juxtaposed with its ability to photosensitize the formation of oxidized guanines, leading to a "double-edged sword" effect on DNA core.ac.uk.

Cellular-level studies have corroborated the photochemical activities observed in vitro. In cellulo investigations confirm that Ensulizole photosensitizes the formation of oxidized guanines upon UV-A and UV-B irradiation drugbank.comcore.ac.uk. The photodegraded products of Ensulizole may also contribute to cellular damage by affecting DNA, proteins, and lipids via photosensitization mechanisms researchgate.net. The generation of ROS, a critical aspect of photobiological responses, is a key mechanism through which Ensulizole exerts its effects, potentially overwhelming cellular antioxidant defenses and leading to oxidative stress drugbank.comresearchgate.netupol.cz.

Table 1: Ensulizole Potassium's Molecular Interactions with DNA

UV Radiation TypeObserved DNA Lesion(s)Primary Mechanism(s)EffectReference(s)
UV-BOxidized GuaninesType I & Type II Photosensitization, ROS GenerationPhotosensitization drugbank.comresearchgate.netcore.ac.uk
UV-A / UV-BDNA Strand BreaksROS GenerationInduction of Damage drugbank.comnih.gov
UV-BCyclobutane Pyrimidine Dimers (CPDs)Absorption of UV-B radiationProtection drugbank.comresearchgate.netcore.ac.ukmdpi.com
UV-A / UV-BOxidized GuaninesType I & Type II Photosensitization, ROS GenerationPhotosensitization drugbank.comcore.ac.uk
UV-A / UV-BDNA, Proteins, LipidsPhotosensitization, ROS GenerationPhotodamage drugbank.comresearchgate.netresearchgate.net

Mechanistic Analysis of Protection Against Specific UV-Induced DNA Lesions (e.g., Cyclobutane Pyrimidine Dimers)

In Vitro Receptor Interaction Studies (Mechanistic Focus)

Research has also explored the potential of UV filters, including Ensulizole, to interact with endocrine receptors, specifically the estrogen receptor (ER) and androgen receptor (AR).

Studies evaluating the endocrine-disrupting potential of various UV filters have assessed their binding affinities to steroid hormone receptors cend.dk. In vitro assessments specifically examining 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole) and its potassium salt indicated no affinity for the estrogen receptor (ER) or the androgen receptor (AR) cend.dk. Furthermore, in vivo uterotrophic assays did not reveal any effect on uterus size, suggesting a lack of estrogenic activity in that context cend.dk. Standard methodologies for evaluating receptor binding affinity involve competitive binding assays using radiolabeled ligands and specific receptor proteins, often employing techniques like fluorescent resonance energy transfer (FRET) or radiometric assays to quantify binding constants (e.g., IC50, RBA) nih.govenv.go.jplabcorp.com.

Computational chemicoinformatics approaches, such as Quantitative Structure-Activity Relationships (QSAR), are utilized to predict and understand how chemical structures interact with biological targets like hormone receptors nih.govnih.gov. QSAR models analyze molecular descriptors to correlate structural features with binding affinities or biological activities nih.govnih.gov. For instance, QSAR studies on androgen receptor binding affinity have identified key structural features, such as hydrophobicity and the presence of hydrogen bond donors, as contributing factors to binding affinity, while aromaticity and polar groups may decrease it nih.gov. Other computational methods, including molecular docking and molecular dynamics simulations, are employed to predict ligand-receptor complex conformations and interaction modes, providing mechanistic insights into binding nih.govnih.govplos.org. While specific Mold2 descriptor applications for this compound were not found in the surveyed literature, these chemicoinformatic tools represent standard methodologies for predicting receptor interactions.

Table 2: this compound's Receptor Binding Affinity

Receptor TypeBinding Affinity (In Vitro)In Vivo Findings (Uterotrophic Assay)MethodologyReference(s)
Estrogen Receptor (ER)No AffinityNot ApplicableIn vitro competitive binding assay cend.dk
Androgen Receptor (AR)No AffinityNot ApplicableIn vitro competitive binding assay cend.dk
Estrogen Receptor (ER)Not specifiedNo effect on uterus sizeIn vivo uterotrophic assay cend.dk
Estrogen Receptor (ER)Not specifiedNot ApplicableRadiometric assays, FRET assays (general methods) nih.govenv.go.jplabcorp.com
Androgen Receptor (AR)Not specifiedNot ApplicableQSAR, Molecular Docking (general methods) nih.govnih.gov

Evaluation of Estrogen and Androgen Receptor Binding Affinity

Intermolecular Energy Transfer and Fluorescence Quenching Phenomena

Upon absorbing UV radiation, this compound transitions to an excited state. The dissipation of this absorbed energy can occur through various pathways, including radiative (fluorescence) and non-radiative processes. In the presence of other molecules or specific environmental conditions, these energy dissipation pathways can be significantly altered, leading to fluorescence quenching or energy transfer to other species.

Dexter Energy Transfer (DET) and Förster Resonance Energy Transfer (FRET) Mechanisms

This compound can participate in both Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET) mechanisms, which are key processes for energy dissipation and interaction with other chromophores.

Förster Resonance Energy Transfer (FRET) : FRET is a long-range, non-radiative energy transfer mechanism that occurs between a donor (this compound) and an acceptor molecule. It is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. Studies have demonstrated efficient FRET between Ensulizole and zinc cadmium sulfide (B99878) (ZnCdS) quantum dots (QDs). In these systems, Ensulizole acts as the donor, transferring its absorbed UV energy to the QDs, which serve as acceptors. This process can contribute to stabilizing Ensulizole's excited state and potentially reducing its photodegradation.

Table 1: Förster Resonance Energy Transfer (FRET) Parameters for Ensulizole-ZnCdS QD Dyad

ParameterValueUnitReference
Donor Lifetime (τ_D)5.09ns nih.gov
Donor-Acceptor System Lifetime (τ_DA)1.54ns nih.gov
Energy Transfer Efficiency (E)69.74%% nih.gov
Förster Radius (R₀)20Å nih.gov
Donor-Acceptor Distance (R)17.37Å nih.gov
Energy Transfer Rate (k_T(r))4.57 × 10⁸s⁻¹ nih.gov

The calculated FRET efficiency (E) of approximately 70% indicates a highly efficient energy transfer process from Ensulizole to ZnCdS QDs nih.gov. The Förster radius (R₀) of 20 Å and the estimated donor-acceptor distance (R) of 17.37 Å suggest that this energy transfer occurs within a favorable distance range for FRET nih.gov.

Dexter Energy Transfer (DET) : DET is a short-range energy transfer mechanism that requires direct orbital overlap between the donor and acceptor molecules, involving electron exchange bham.ac.uklibretexts.org. This process is typically significant at distances of approximately 0.5–1 nm bham.ac.uk. DET has been proposed as a quenching mechanism when Ensulizole interacts with certain co-existing chromophores, such as troxerutin, particularly on a skin mimic surface bham.ac.ukresearchgate.netnih.govacs.org. The specific nature of orbital overlap and the precise distance dependence of DET in Ensulizole interactions are areas of ongoing investigation.

Quenching Interactions with Co-existing Chromophores

The photoluminescence (PL) of this compound can be quenched by various factors, including changes in pH, solvent polarity, and the presence of other molecules that can act as quenchers.

pH and Solvent Effects : The photophysical properties of Ensulizole are sensitive to its chemical environment. In aqueous solutions, the PL lifetime of Ensulizole is the shortest, indicating efficient energy dissipation researchgate.netnih.govresearchgate.netresearchgate.net. In non-polar solvents, the PL lifetime is longer compared to polar solvents researchgate.netnih.govresearchgate.netresearchgate.net. Furthermore, an increase in pH leads to a decrease in both PL intensity and lifetime researchgate.netresearchgate.netresearchgate.net. This pH-dependent quenching is attributed to the deprotonation of the imino group at higher pH values, which alters the electronic structure and relaxation pathways researchgate.net. The Stern-Volmer equation is commonly employed to quantify these quenching phenomena, with a bimolecular quenching rate constant (k_q) of approximately 2.945 × 10⁷ M⁻¹s⁻¹ being reported for diffusional dynamic quenching researchgate.net.

Table 2: Photoluminescence Quenching Parameters for Ensulizole

ParameterValueUnitCondition/ContextReference
Bimolecular Quenching Rate Constant (k_q)2.945 × 10⁷M⁻¹s⁻¹Diffusional dynamic mode of PL quenching researchgate.net
PL Lifetime (aqueous medium)ShortestnsCompared to non-polar/polar solvents researchgate.netnih.govresearchgate.netresearchgate.net
PL Lifetime (non-polar solvents)LongernsCompared to polar solvents researchgate.netnih.govresearchgate.netresearchgate.net
PL Lifetime (polar solvents)IntermediatensCompared to non-polar/aqueous researchgate.netnih.govresearchgate.netresearchgate.net
PL Intensity & LifetimeDecreases with pH increase-pH > pKa of imino group researchgate.netresearchgate.netresearchgate.net

Interactions with other chromophores, such as quantum dots or specific quenching agents like troxerutin, can also lead to significant fluorescence quenching through FRET or DET mechanisms nih.govbham.ac.ukresearchgate.netnih.govacs.org. These interactions highlight the dynamic photochemistry of this compound and its potential to transfer or dissipate energy in complex formulations.

Environmental Photochemistry and Remediation Strategies

Occurrence and Transformation in Aquatic Environments

Ensulizole's presence in aquatic ecosystems is largely attributed to its release from personal care products through wastewater treatment plant (WWTP) effluents and direct input from recreational activities. Its polar nature and water solubility contribute to its mobility in aquatic systems, making it a persistent and mobile organic chemical iwaponline.comvulcanchem.comtzw.debibliotekanauki.pl.

The detection and quantification of Ensulizole (B149491) in environmental matrices, particularly wastewater and surface waters, typically rely on sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method employed for its multi-residue analysis nih.govchromatographyonline.comcore.ac.ukusda.gov. Other high-resolution mass spectrometry techniques, such as LC-HRMS, are also utilized for its identification and quantification in complex environmental samples core.ac.uk.

Studies have reported Ensulizole in surface waters and WWTP effluents across various regions. For instance, in Germany, Ensulizole was detected in surface waters with concentrations ranging from ng/L to µg/L, with higher frequencies and concentrations observed in river tributaries influenced by wastewater iwaponline.com. In Australia, Ensulizole was found to be one of the most abundant UV filters in wastewater effluent, showing low removal efficiencies (11 ± 36%) during wastewater treatment researchgate.net. Detected concentrations in Australian WWTPs have reached up to 4490 ng/L frontiersin.org. In Lower Saxony, Germany, Ensulizole was detected in 83% of surface water samples, with concentrations reaching up to 2.3 µg/L vulcanchem.com. These findings highlight the ubiquitous presence of Ensulizole in aquatic environments.

Table 1: Reported Environmental Concentrations of Ensulizole (2-phenylbenzimidazole-5-sulfonic acid)

Location/MatrixDetected Concentration RangeFrequencyReference
European Surface WatersUp to 4 µg/L- tzw.de
German Surface Watersng/L to µg/LHigh iwaponline.com
Lower Saxony Surface WatersUp to 2.3 µg/L83% vulcanchem.com
Australian WWTP EffluentUp to 4490 ng/L- frontiersin.org
Australian WWTP Effluent11 ± 36% removal efficiencyMost abundant researchgate.net

Ensulizole is characterized by its persistence and mobility in aquatic environments. Studies indicate that conventional wastewater treatment plants are not fully equipped for its complete removal, with low removal efficiencies reported researchgate.net. Ensulizole exhibits low biodegradability, contributing to its persistence in water bodies belchem.comnih.gov.

Photolysis, both direct and indirect, is considered a significant pathway for Ensulizole's transformation in sunlit surface waters. Direct photolysis can occur through the absorption of UV radiation by Ensulizole itself, leading to its degradation. Indirect photolysis can be mediated by reactive species like hydroxyl radicals (•OH) or singlet oxygen (¹O₂), which are generated by other photosensitizers in the water semanticscholar.orgnih.govnih.gov. Ensulizole's photodegradation is influenced by factors such as pH, the presence of photosensitizers, and dissolved organic matter (DOM) nih.govnih.govuq.edu.au. While direct photolysis is often the major loss pathway, indirect photolysis can become more important at higher concentrations of photosensitizers nih.gov. Kinetic models often describe direct photolysis as a pseudo-first-order process researchgate.netnih.gov.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Given the limitations of conventional treatment methods, Advanced Oxidation Processes (AOPs) are being explored for the effective degradation of Ensulizole. These processes utilize highly reactive species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to mineralize or transform recalcitrant organic pollutants bibliotekanauki.plmdpi.com.

The UV/chlorination process has shown promise for Ensulizole degradation. Studies indicate that Ensulizole exhibits poor degradation when exposed to UV irradiation or chlorination alone. However, their combined application leads to efficient degradation, following pseudo-first-order kinetics, particularly at neutral pH (pH 7) nih.govresearchgate.net. Increasing chlorine dosage enhances degradation, while increasing pH from 5 to 9 has an inhibitory effect nih.gov. Both chlorine radicals (•Cl) and hydroxyl radicals (•OH) are confirmed as the primary contributors to Ensulizole degradation in this process. The mineralization rate, measured as total organic carbon (TOC) reduction, can reach up to 44.9% after 60 minutes of UV/chlorination nih.gov. However, the formation of chlorinated disinfection by-products (Cl-DBPs) needs to be considered for a comprehensive safety evaluation nih.gov.

Catalytic degradation methods, particularly those involving the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) by transition metals, are being investigated for Ensulizole removal. Cobalt (Co) is recognized as a highly effective metal for activating PMS researchgate.netoiccpress.comresearchgate.netmdpi.com. Nanostructured cobalt oxides (e.g., Co₃O₄) and cobalt-based catalysts derived from metal-organic frameworks (MOFs) have demonstrated significant catalytic activity in activating PMS to degrade Ensulizole researchgate.netoiccpress.comresearchgate.netmdpi.com.

For instance, nanostructured cobalt oxide (Co₃O₄) materials have been fabricated and tested for their efficacy in activating PMS for Ensulizole degradation, with specific nanostructures showing superior performance researchgate.net. The activation of PMS by nanostructured cobalt sulfide (B99878) has also been reported researchgate.netvista.gov.vn. MOF-derived cobalt-nickel (CoNi) alloy nanoparticles encapsulated in carbon (CNC) have shown even stronger activating capability than conventional Co₃O₄ catalysts, achieving complete Ensulizole elimination rapidly with low activation energy oiccpress.com. These catalytic processes primarily generate sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH) as the main reactive oxygen species responsible for degradation researchgate.netoiccpress.comresearchgate.net.

Photocatalysis using titanium dioxide (TiO₂) in the presence of UV radiation has also been explored for Ensulizole degradation. Studies show that TiO₂ significantly enhances the degradation rate, with optimal degradation occurring at specific pH values (e.g., pH 3 or pH 8.9, depending on the study) and catalyst doses bibliotekanauki.plproakademia.euresearchgate.net. The rate of degradation is dependent on the catalyst dose and pH of the reaction medium bibliotekanauki.plproakademia.eu.

Compound Table:

Common NameChemical NameCAS Number
Ensulizole2-phenylbenzimidazole-5-sulfonic acid (PBSA)27503-81-7
Benzophenone-32-hydroxy-4-methoxybenzophenone131-57-7
Benzophenone-45-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid27503-81-7
Octocrylene2-Ethylhexyl 2-cyano-3,3-diphenylacrylate6197-30-4
Titanium DioxideTiO₂13463-67-7
Cobalt OxideCo₃O₄1308-04-3
MonopersulfatePeroxymonosulfate (PMS)70693-62-8
Hydroxyl Radical•OH-
Sulfate RadicalSO₄•⁻-

Emerging Research Directions and Advanced Applications

Integration with Nanoscience: Ensulizole-Semiconductor Quantum Dot Photochemistry

Research is investigating the synergistic effects of combining Ensulizole (B149491) with semiconductor quantum dots (QDs) to enhance UV radiation absorption and photoprotective capabilities. Studies have explored the functionalization of QDs with Ensulizole to create hybrid systems that leverage the unique photophysical properties of both components. For instance, an investigation into the photoluminescence quenching in Ensulizole demonstrated that attaching functionalized quantum dots can significantly increase the absorption cross-section for UV radiation researchgate.net. This approach aims to develop more efficient sunscreen formulations by optimizing energy transfer processes between Ensulizole and QDs. Specifically, research has shown an effective overlap between the photoluminescence (PL) spectrum of Ensulizole and the absorption spectrum of ZnCdS QDs when functionalized with mercaptoacetic acid (MAA) at a concentration of 2.5 M researchgate.netnih.govrsc.org. This interaction facilitates an efficient Förster resonance energy transfer (FRET) from Ensulizole to the QDs, with observed FRET efficiencies of approximately 70% researchgate.netrsc.org. Such dyad systems serve as a prototype for understanding Ensulizole's photochemistry and developing advanced sunscreen cosmetics researchgate.netrsc.org. Furthermore, benzimidazole (B57391) derivatives have been explored in conjunction with quantum dots for various photochemical applications, including photodynamic therapy, where conjugation to nitrogen-doped graphene quantum dots (NGQDs) enhanced photocatalytic activities researchgate.net. Other studies have focused on synthesizing water-stable fluorescent quantum dots appended with benzimidazole for sensing applications, demonstrating fluorescence enhancement upon interaction with specific anions researchgate.netpuchd.ac.in.

Computational Design and Screening of Novel UV Filters with Enhanced Photostability and Broadband Absorption

Computational methodologies are being employed to design and screen new UV filters with improved photostability and broader absorption spectra. These methods involve in silico analysis of molecular structures and their interactions with UV radiation to predict performance and guide the synthesis of next-generation photoprotective agents. Research in this area focuses on understanding the photochemistry of benzimidazole derivatives, including Ensulizole, to identify structural modifications that can enhance their efficacy and durability under UV exposure acs.org. Computational studies can predict how changes in molecular architecture influence absorption wavelengths, extinction coefficients, and photostability, thereby accelerating the discovery of novel UV filtering compounds with superior broadband absorption characteristics rsc.orgrsc.org. While specific computational studies detailing Ensulizole's enhanced photostability and broadband absorption are emerging, the general approach involves molecular modeling, quantum chemical calculations, and virtual screening to identify promising candidates for advanced sunscreen formulations.

Exploration of Corrosion Inhibition Properties Based on Molecular Structure

The molecular structure of benzimidazole compounds, including Ensulizole, suggests potential applications as corrosion inhibitors. Research is exploring how the presence of heteroatoms and the aromatic system within the benzimidazole scaffold contribute to their ability to adsorb onto metal surfaces and form protective layers. Studies on benzimidazole derivatives have indicated their effectiveness as organic corrosion inhibitors for various metals in different media, attributed to their structural and spectroscopic features acs.org. While direct research on Ensulizole potassium's corrosion inhibition properties is still developing, the established understanding of benzimidazole's interaction with metal surfaces provides a foundation for such investigations acs.org. The molecular structure, with its nitrogen atoms and π-electron system, can facilitate chemisorption onto metal surfaces, thereby hindering corrosive electrochemical reactions.

Development of Multifunctional Benzimidazole Compounds for Advanced Photoprotective Systems

The benzimidazole scaffold is recognized for its versatility, leading to the development of multifunctional compounds for advanced photoprotective systems. Research aims to engineer benzimidazole derivatives that not only absorb UV radiation but also possess additional beneficial properties, such as antioxidant activity, anti-inflammatory effects, or enhanced stability. Ensulizole, as a benzimidazole derivative, represents a core structure that can be modified to create such multifunctional agents. The exploration of benzimidazole compounds in optoelectronics, nonlinear optics, photovoltaics, optical sensing, and bioimaging highlights the broad applicability of this chemical class acs.org. By integrating Ensulizole or its derivatives into advanced material systems, researchers are working towards creating comprehensive photoprotective solutions that offer multiple layers of defense against photodamage and other environmental stressors.

Compound Names Mentioned:

Compound Name
This compound
Ensulizole
2-Phenylbenzimidazole-5-sulfonic acid
Quantum dots (QDs)
ZnCdS QDs
Mercaptoacetic acid (MAA)
Nitrogen-doped graphene quantum dots (NGQDs)
ZnO quantum dots
Benzimidazole

Q & A

Q. What are the optimal experimental conditions for synthesizing Ensulizole potassium, and how do solvent polarity and temperature influence yield?

Methodological Guidance :

  • Use factorial design experiments to isolate variables like solvent polarity (e.g., ethanol vs. acetone) and temperature (20–60°C). Monitor yield via HPLC and characterize purity with NMR .
  • Reference tables comparing reaction conditions (e.g., Table 1: Solvent polarity vs. yield at 40°C).

Q. What standard assays are recommended to evaluate this compound’s photostability in UV-exposed environments?

Methodological Guidance :

  • Conduct accelerated stability testing under ISO guidelines using UV chambers (e.g., 320–400 nm exposure for 72 hours). Measure degradation via spectrophotometry and validate with mass spectrometry .
  • Include kinetic data (e.g., degradation rate constants) in results.

Q. How can researchers ensure reproducibility in cytotoxicity assays involving this compound?

Methodological Guidance :

  • Standardize cell lines (e.g., HaCaT keratinocytes), exposure durations (24–48 hours), and negative/positive controls. Use MTT assays with triplicate replicates and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in this compound’s dual role as a UV filter and potential oxidative stress inducer?

Methodological Guidance :

  • Apply the PICOT framework :
    • P opulation: In vitro human skin models.
    • I ntervention: this compound at 0.1–5% w/v.
    • C omparison: Controls with titanium dioxide or avobenzone.
    • O utcome: ROS levels (via DCFH-DA assay) vs. UVB protection (SPF measurement).
    • T ime: Acute (24h) vs. chronic (7-day exposure) .
  • Use meta-analysis to reconcile conflicting data from prior studies (e.g., ROS elevation at >2% w/v vs. photoprotection at <1% w/v) .

Q. What statistical approaches are most robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Methodological Guidance :

  • Apply mixed-effects models to account for inter-cell variability. Use ANOVA with post-hoc Tukey tests for pairwise comparisons. For non-linear responses (e.g., hormesis), fit sigmoidal curves using four-parameter logistic regression .
  • Include scatter plots with error bars and R² values in results .

Q. How can researchers address confounding variables in in vivo studies evaluating this compound’s dermal absorption?

Methodological Guidance :

  • Implement scoping studies to identify confounders (e.g., skin hydration, vehicle formulation). Use stratified randomization for animal cohorts and control for environmental factors (humidity, temperature) .
  • Validate findings with ex vivo human skin models and LC-MS/MS quantification .

Data Contradiction & Interpretation

Q. How should conflicting data on this compound’s solubility in aqueous vs. lipid matrices be interpreted?

Methodological Guidance :

  • Conduct solubility parameter calculations (Hansen parameters) to predict miscibility. Validate experimentally via shake-flask method with HPLC quantification. Compare partition coefficients (log P) under varying pH (4–8) .
  • Tabulate results (e.g., Table 2: log P vs. pH).

Q. What methodologies mitigate bias in meta-analyses of this compound’s genotoxicity?

Methodological Guidance :

  • Adhere to PRISMA guidelines for systematic reviews. Assess study quality via ROBINS-I tool. Perform sensitivity analyses to exclude high-bias studies (e.g., lacking negative controls) .

Ethical & Reporting Standards

Q. How to ensure compliance with ethical guidelines when using human-derived cells in this compound research?

Methodological Guidance :

  • Follow IRB protocols for cell sourcing (e.g., informed consent for primary keratinocytes). Document storage conditions and anonymize donor data. Include ethics statements in publications .

Q. What are the minimum data reporting requirements for this compound studies in peer-reviewed journals?

Methodological Guidance :

  • Provide raw data (e.g., spectral files, chromatograms) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and funding sources .

Future Directions

Q. What novel biomarkers could improve mechanistic studies of this compound’s photoprotective effects?

Methodological Guidance :

  • Explore oxidative stress markers (8-OHdG for DNA damage) and cytokine profiling (IL-6, TNF-α) via multiplex assays. Combine with transcriptomics (RNA-seq) to identify pathways like NRF2 activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.